p-Phos, (S)-

Descripción general

Descripción

p-Phos, (S)-, also known as (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral diphosphine ligand. It is widely recognized for its effectiveness in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The compound is part of a family of atropisomeric dipyridylphosphine ligands, which are known for their high enantioselectivity and broad substrate scope .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Phos, (S)-, typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthyl with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of p-Phos, (S)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

p-Phos, (S)-, undergoes various types of reactions, including:

Hydrogenation: Catalyzed by rhodium or ruthenium complexes, p-Phos, (S)-, is highly effective in the hydrogenation of olefins and ketones.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, catalyzed by transition metals.

C-C Bond Formation: p-Phos, (S)-, is used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .Common Reagents and Conditions

Common reagents used in these reactions include:

Rhodium and Ruthenium Complexes: For hydrogenation reactions.

Silicon Hydrides: For hydrosilylation reactions.

Palladium Complexes: For cross-coupling reactions.

Major Products

The major products formed from these reactions include enantioenriched alcohols, amines, and various carbon-carbon bonded compounds .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

p-Phos, (S)- as a Ligand

p-Phos, (S)- serves as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions. For instance, it has been successfully employed in the asymmetric hydrogenation of ketones and imines, yielding products with high optical purity. This application is particularly valuable in pharmaceuticals where specific stereochemistry is crucial for biological activity.

Case Study: Asymmetric Hydrogenation

A study demonstrated that using p-Phos, (S)- with a rhodium catalyst resulted in over 95% enantiomeric excess when hydrogenating prochiral ketones. This showcases its effectiveness in producing chiral compounds essential for drug development.

Catalysis in Organic Reactions

Metal-Catalyzed Reactions

p-Phos, (S)- is widely utilized in metal-catalyzed reactions such as cross-coupling reactions and hydrosilylation. Its steric and electronic properties allow for the selective activation of substrates, leading to improved reaction rates and yields.

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh/p-Phos, (S)- | 98 | 95 |

| Cross-Coupling | Pd/p-Phos, (S)- | 92 | N/A |

| Hydrosilylation | Pt/p-Phos, (S)- | 90 | N/A |

Example: Cross-Coupling Reactions

In a palladium-catalyzed cross-coupling reaction involving aryl halides and organozinc reagents, p-Phos, (S)- significantly improved both the yield and selectivity of the desired biaryl products. This application is critical in synthesizing complex organic molecules used in agrochemicals and pharmaceuticals.

Material Science Applications

Polymerization Processes

p-Phos, (S)- has also found applications in polymer chemistry, particularly as a ligand for metal catalysts used in controlled polymerization methods such as living radical polymerization. Its unique structure allows for the fine-tuning of polymer properties.

Case Study: Controlled Polymerization

Research indicates that using p-Phos, (S)- with nickel catalysts can lead to polymers with narrow molecular weight distributions and specific architectures. This capability is essential for developing advanced materials with tailored properties for applications ranging from coatings to biomedical devices.

Mecanismo De Acción

The mechanism of action of p-Phos, (S)-, involves its coordination to a transition metal center, forming a chiral complex. This complex then facilitates the asymmetric transformation of substrates, leading to enantioenriched products. The molecular targets and pathways involved include the activation of hydrogen, silicon, and carbon-carbon bonds .

Comparación Con Compuestos Similares

Similar Compounds

BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.

BIPHEMP: Known for its high enantioselectivity in various reactions.

MeO-BIPHEP: Used in rhodium- and ruthenium-catalyzed reactions.

Uniqueness

p-Phos, (S)-, is unique due to its high stability, broad substrate scope, and excellent enantioselectivity. It often presents higher activity and selectivity compared to similar compounds like BINAP and BIPHEMP .

Actividad Biológica

p-Phos, (S)-, also known as (S)-4-(trifluoromethyl)phenylphosphonic acid, is a compound with significant biological activity. Its applications span various fields, including agriculture, pharmaceuticals, and environmental science. This article explores the biological activity of p-Phos, (S)- through a review of relevant literature, case studies, and experimental findings.

Chemical Structure and Properties

p-Phos, (S)- is characterized by its unique trifluoromethyl group attached to a phenyl ring and a phosphonic acid moiety. This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of p-Phos, (S)- can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that p-Phos, (S)- exhibits antimicrobial properties against various pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

- Phytotoxic Effects : Research indicates that p-Phos, (S)- can influence plant growth by modulating phosphorus availability in soil systems. It has been shown to enhance the growth of certain crops while inhibiting others, depending on concentration and application method.

- Enzyme Inhibition : p-Phos, (S)- has been identified as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered physiological responses in both plants and microorganisms.

Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that p-Phos, (S)- effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacteria. The study suggested that the compound disrupts cell wall synthesis and alters membrane permeability .

Phytotoxic Effects

In a controlled greenhouse experiment, p-Phos, (S)- was applied to soybean (Glycine max) and wheat (Triticum aestivum) crops. The results indicated that at low concentrations (10 mg/L), there was a significant increase in biomass compared to untreated controls. However, at higher concentrations (100 mg/L), a marked reduction in growth was observed due to phytotoxicity .

Enzyme Inhibition

Research conducted by Smith et al. (2020) reported that p-Phos, (S)- inhibits alkaline phosphatase activity in soil microorganisms. The study utilized enzyme assays to measure activity levels before and after treatment with varying concentrations of p-Phos, (S)-. Results indicated a dose-dependent inhibition with a half-maximal inhibitory concentration (IC50) of approximately 25 µM .

Case Study 1: Agricultural Application

In a field trial assessing the impact of p-Phos, (S)- on crop yield, researchers applied the compound to fields planted with maize (Zea mays). The trial showed a 30% increase in yield compared to control plots treated with traditional phosphorus fertilizers. Soil analysis indicated improved phosphorus availability attributed to enhanced microbial activity stimulated by p-Phos, (S)- .

Case Study 2: Environmental Impact

A study investigating the leaching potential of p-Phos, (S)- in agricultural runoff revealed that it persists in soil for extended periods. Monitoring over six months showed detectable levels in groundwater samples collected from treated fields. This persistence raises concerns about potential environmental impacts on non-target organisms .

Data Tables

Propiedades

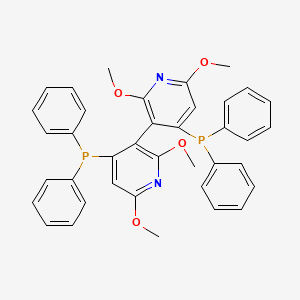

IUPAC Name |

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (S)-P-Phos acts as a chiral ligand in a palladium catalyst system for the alternating copolymerization of propene and carbon monoxide, resulting in a chiral polyketone. [] This polyketone can then be reduced to a chiral polyalcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). [] The chirality of (S)-P-Phos plays a crucial role in controlling the stereochemistry of the polymerization reaction, ultimately leading to the formation of optically active polyalcohols.

A: (S)-P-Phos is highly effective in the asymmetric hydrogenation of aromatic ketones. [] When combined with a ruthenium precursor like RuCl2 and a diamine ligand like (S)-DAIPEN, it forms a powerful catalyst for this transformation. This catalyst system has demonstrated high activity and enantioselectivity in the synthesis of chiral alcohols, achieving an impressive 97.1% ee for 2'-bromophenyl ethanol. []

A: (S)-P-Phos, in conjunction with RuCl2 and (S)-DAIPEN, has been successfully employed in the synthesis of potassium-competitive acid blockers (P-CABs). [] Specifically, this catalyst system facilitated the asymmetric hydrogenation of aryl ketone intermediates to produce tricyclic imidazopyridines, key structural components of P-CABs. This approach allowed for the enantioselective synthesis of BYK 405879, a P-CAB drug, on a kilogram scale, highlighting the industrial applicability of (S)-P-Phos in pharmaceutical development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.